4-[Bis(2-chloroethyl)amino]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[bis(2-chloroethyl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c11-5-7-13(8-6-12)9-1-3-10(14)4-2-9/h1-4,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVLEDLJKOSANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152850 | |
| Record name | Hydroxyaniline mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-69-9 | |
| Record name | p-Hydroxyaniline mustard | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyaniline mustard | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyaniline mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Bis 2 Chloroethyl Amino Phenol
Established Synthetic Pathways for 4-[Bis(2-chloroethyl)amino]phenol
Traditional synthetic routes to this compound rely on foundational organic chemistry reactions, primarily direct alkylation and multi-step pathways involving nitro group reduction.
Direct Alkylation of 4-Aminophenol (B1666318)
The most direct conceptual pathway to this compound involves the N-alkylation of 4-aminophenol. This method typically uses an alkylating agent capable of introducing the two chloroethyl groups onto the nitrogen atom of the amino group. However, a significant challenge in the direct alkylation of aminophenols is the competing reactivity of the hydroxyl (O-alkylation) and amino (N-alkylation) groups, which can lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, complicating purification umich.edu.
To achieve selective N-alkylation, the amino group's nucleophilicity must be favored over the phenoxide ion's. This can be influenced by reaction conditions such as the choice of solvent and base. One approach involves the reaction of 4-aminophenol with bis(2-chloroethyl)amine (B1207034) or its hydrochloride salt, often in the presence of a base like potassium carbonate researchgate.net. Another strategy to circumvent the lack of selectivity is to protect the hydroxyl group before alkylation and then deprotect it, though this adds steps to the synthesis researchgate.netresearchgate.net. A reported procedure for a related compound, 4-[N,N-bis(2-chloroethyl)amino]phenol hydrobromide, highlights a more convenient synthesis than previously described methods, though specific details of the improvement are found in the experimental section of the source material acs.org.
Nitro Reduction Routes to Phenylamine Derivatives
Multi-step synthetic sequences starting from nitroaromatic compounds are common industrial and laboratory methods for preparing phenylamine derivatives, including this compound. These routes offer better control over selectivity compared to direct alkylation of aminophenol.
A typical pathway begins with a suitable nitrophenol or a precursor like p-nitrochlorobenzene, which is valued for its low cost and availability . The process can be outlined as follows:
Preparation of p-Nitrophenol : If starting from p-nitrochlorobenzene, it is first hydrolyzed to sodium p-nitrophenolate using sodium hydroxide (B78521) at high temperature and pressure, followed by acidification to yield p-nitrophenol .
Reduction of the Nitro Group : The nitro group of p-nitrophenol is reduced to an amino group to form 4-aminophenol. A common method for this reduction is the use of iron powder in an acidic medium such as hydrochloric acid . Other reducing systems include catalytic hydrogenation or the use of reagents like sodium sulfide (B99878) orgsyn.org. The reduction of 4-nitrophenol (B140041) to 4-aminophenol is a well-studied reaction, with various catalysts and reagents being effective mdpi.comresearchgate.netrsc.org.
Alkylation : The resulting 4-aminophenol is then subjected to bis-chloroethylation to yield the final product .
An alternative sequence involves alkylating the hydroxyl group of p-nitrophenol first, followed by the reduction of the nitro group. However, the more common industrial route involves the reduction of the nitro group first, followed by alkylation of the resulting amine .
| Method | Starting Material | Key Reagents | Intermediate(s) | Reference |
| Hydrolysis & Reduction | p-Nitrochlorobenzene | NaOH, H₂SO₄, Fe/HCl | p-Nitrophenol, 4-Aminophenol | |
| Partial Reduction | 2,4-Dinitrophenol | Sodium Sulfide, Ammonium Chloride | 2-Amino-4-nitrophenol | orgsyn.org |
| Catalytic Reduction | 4-Nitrophenol | Various catalysts (e.g., CuFe₅O₈, Pd-based) | 4-Aminophenol | mdpi.comrsc.org |
Advanced Synthetic Approaches to this compound and its Analogs
More modern synthetic strategies offer increased efficiency, milder reaction conditions, and the ability to generate diverse analogs.
Reductive Amination Strategies
Reductive amination provides a direct and efficient one-pot method for synthesizing amines from carbonyl compounds. libretexts.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. libretexts.org For the synthesis of this compound, this would typically involve reacting 4-hydroxybenzaldehyde (B117250) with bis(2-chloroethyl)amine in the presence of a suitable reducing agent.
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) libretexts.orgyoutube.com. Sodium triacetoxyborohydride is often preferred because it is mild enough not to reduce the initial aldehyde or ketone, reacting selectively with the protonated imine intermediate youtube.com. Catalytic hydrogenation can also be employed libretexts.org. A novel metal-free reductive amination protocol using a pinacol-derived chlorohydrosilane/pyridine system has been developed for preparing aminoalkylphenols, demonstrating high functional group tolerance nih.gov. This method is superior to using NaCNBH₃ as it avoids potential cyanide contamination nih.gov.
| Reducing System | Key Features | Advantages | Reference |
| NaBH(OAc)₃ | Mild and selective for iminium ions. | Reduces need for pH control; high functional group tolerance. | youtube.com |
| NaBH₃CN | Effective but requires acidic conditions. | Can generate toxic HCN gas. | youtube.comyoutube.com |
| Catalytic Hydrogenation | Uses H₂ gas and a metal catalyst (e.g., Ni, Pt). | Can be incompatible with other reducible groups (e.g., C=C bonds). | libretexts.org |
| Chlorohydrosilane/Pyridine | Metal-free system. | High functional group tolerance; avoids toxic reagents. | nih.gov |
Solid-Phase Synthesis Techniques
Solid-phase synthesis is a powerful technique for the preparation of compound libraries and complex molecules like modified oligonucleotides. While not a standard method for the bulk synthesis of this compound itself, the principles are applied to create its analogs or to incorporate the nitrogen mustard moiety into larger structures. For instance, nitrogen mustard precursors have been incorporated into oligonucleotides using solid-phase synthesis nih.govnih.gov.
The general strategy involves:
Attaching a suitable starting material to a solid support (resin).
Performing a series of chemical reactions to build the desired molecule on the support.
Cleaving the final product from the resin.
In the context of nitrogen mustard analogs, a precursor molecule, such as a protected diol, can be attached to the solid phase. Subsequent chemical modifications, such as conversion to the bis(2-chloroethyl)amino group, are performed before cleavage from the support nih.gov. This approach allows for the systematic variation of different parts of the molecule to create a library of analogs for screening purposes.
Chemical Reactivity and Derivative Formation of this compound
The chemical reactivity of this compound is dictated by its three main functional components: the phenolic hydroxyl group, the aromatic ring, and the bis(2-chloroethyl)amino moiety.
The bis(2-chloroethyl)amino group is the defining feature of nitrogen mustards. The lone pair of electrons on the nitrogen atom can attack one of the adjacent electrophilic carbon atoms bearing a chlorine atom, displacing the chloride ion in an intramolecular cyclization to form a highly strained and reactive aziridinium (B1262131) ion. This electrophilic intermediate is the key alkylating species that can react with various nucleophiles nih.govtandfonline.com. This reactivity is fundamental to its biological mechanism of action, where it alkylates DNA .
The phenolic hydroxyl group can undergo typical phenol (B47542) reactions.
Oxidation : The phenol can be oxidized to form quinone-type structures .
Esterification : The hydroxyl group can be acylated to form esters. This has been exploited to create derivatives, such as a series of meta- and para-substituted benzoate (B1203000) esters, to study how electronic effects and enzymatic hydrolysis rates influence biological activity acs.org.
The aromatic ring is susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the existing activating (hydroxyl and amino) and deactivating (halogenated alkyl) groups.
The combination of these reactive sites allows for the synthesis of a wide range of derivatives. For example, the chloroethyl groups can be displaced by other nucleophiles to create new analogs . Esterase-sensitive ester derivatives can be designed to be hydrolyzed in vivo, releasing the active phenolic nitrogen mustard tandfonline.com.
Oxidation Reactions of the Phenolic Group
The phenolic group of this compound is susceptible to oxidation, a reaction that can lead to the formation of quinone-type structures. This transformation is a common characteristic of phenols and is influenced by the nature of the oxidizing agent and the reaction conditions.
The oxidation of p-aminophenol, a related compound, has been studied to provide insights into these processes. Using potassium ferricyanide (B76249) as the oxidant, p-aminophenol is converted to NN′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine. rsc.org The kinetics of this reaction are pH-dependent, with different rate-controlling steps at varying pH levels. rsc.org This suggests that the oxidation of this compound would also be sensitive to pH, likely proceeding through the formation of a phenoxy radical intermediate which can then dimerize or react further to form more complex products.
In a broader context, the aerobic oxidation of aminophenols can be catalyzed by metal complexes. For instance, mononuclear copper(II) complexes have been shown to effectively catalyze the aerial oxidation of 2-aminophenol (B121084) to 2-amino-phenoxazine-3-one, mimicking the function of phenoxazinone synthase. rsc.org This catalytic approach could potentially be applied to the oxidation of this compound to achieve specific oxidized derivatives.
| Oxidizing Agent | Reactant | Product | Key Observation |
| Potassium Ferricyanide | p-Aminophenol | NN′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine | Reaction rate is pH-dependent. rsc.org |
| Air (Aerobic Oxidation) | 2-Aminophenol | 2-Amino-phenoxazine-3-one | Catalyzed by mononuclear copper(II) complexes. rsc.org |
Reduction Reactions of the Core Structure
The core structure of this compound can undergo reduction reactions. While specific studies on the reduction of this exact molecule are not extensively detailed in the provided results, general principles of aromatic nitro and phenol reduction can be applied. For instance, in a synthetic route starting from p-nitrochlorobenzene, the nitro group is reduced to an amine using iron powder in hydrochloric acid to produce 4-aminophenol. This indicates that if a nitro-analogue of the title compound were synthesized, the nitro group could be selectively reduced.
Common reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for the reduction of similar compounds. The specific product of the reduction would depend on the reagent and reaction conditions. For example, reduction of the phenolic hydroxyl group is generally difficult but can be achieved under harsh conditions, potentially leading to the formation of the corresponding aniline (B41778) derivative without the hydroxyl group.
Nucleophilic Substitution Reactions Involving Chloroethyl Groups
The two chloroethyl groups attached to the nitrogen atom are the most reactive sites for nucleophilic substitution in this compound. This reactivity is fundamental to its mechanism of action as an alkylating agent. The chloroethyl groups can react with various nucleophiles, leading to the formation of a wide range of derivatives.
The mechanism often involves the intramolecular cyclization of one of the chloroethyl arms to form a highly reactive aziridinium ion intermediate. This electrophilic species is then readily attacked by a nucleophile. This process can occur with both chloroethyl groups, allowing for the potential of cross-linking if the nucleophile has more than one reactive site.
The nucleophilic aromatic substitution (SNAr) is another relevant reaction type, although it pertains to the aromatic ring itself. libretexts.orgnih.gov In SNAr, a substituent on the aromatic ring is replaced by a nucleophile. This typically requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. libretexts.org While the bis(2-chloroethyl)amino group is not a strong electron-withdrawing group, understanding SNAr provides a broader context for the reactivity of substituted aromatic compounds.
The synthesis of various esters of 4-[N,N-bis(2-chloroethyl)amino]phenol highlights the reactivity of the phenolic hydroxyl group, which can act as a nucleophile in esterification reactions. acs.org However, the primary focus of this section is on the substitution reactions of the chloroethyl groups.
| Reaction Type | Reactive Site | Key Intermediate | Significance |
| Nucleophilic Substitution | Chloroethyl groups | Aziridinium ion | Forms the basis of its alkylating activity. |
| Nucleophilic Aromatic Substitution (SNAr) | Aromatic ring | Meisenheimer complex | Generally requires activating groups on the ring. libretexts.org |
Mechanistic Studies of Biological Activity of 4 Bis 2 Chloroethyl Amino Phenol and Its Derivatives
Molecular Interactions and Specific Targets
The biological activity of 4-[Bis(2-chloroethyl)amino]phenol is primarily initiated through its direct interaction with cellular macromolecules, most notably DNA. These interactions disrupt fundamental cellular processes, leading to cytotoxicity.
DNA Alkylation and Interstrand Cross-linking
The hallmark of nitrogen mustards, including this compound, is their ability to alkylate DNA. The two chloroethyl groups of the molecule are highly reactive and can form a strained, three-membered aziridinium (B1262131) ring. This reactive intermediate is a potent electrophile that readily attacks nucleophilic sites on DNA bases.
Studies on related bis(2-chloroethyl)amine (B1207034) compounds have shown that the primary site of alkylation on DNA is the N-7 position of guanine (B1146940) residues. nih.gov This initial monofunctional alkylation can then be followed by a second alkylation event involving the other chloroethyl arm. When this second alkylation occurs on a guanine residue in the opposite strand of the DNA double helix, it results in the formation of an interstrand cross-link (ICL). nih.govnih.gov These ICLs are highly cytotoxic lesions as they covalently link the two strands of DNA, preventing their separation, which is essential for both replication and transcription. nih.gov The formation of these cross-links is considered a key mechanism behind the cytotoxic effects of this class of compounds. nih.gov
Inhibition of DNA Replication and Transcription Processes
The structural damage inflicted upon DNA by this compound, particularly the formation of interstrand cross-links, poses a significant barrier to the cellular machinery responsible for DNA replication and transcription. The covalent linkage of the two DNA strands physically obstructs the progression of DNA and RNA polymerases along the DNA template. nih.gov
Research on p-aminophenol, a compound structurally related to the phenol (B47542) mustard, has demonstrated its ability to inhibit DNA synthesis in a dose-dependent manner. nih.gov This inhibition is attributed to alterations in DNA structure, including a reduction in supercoiling at low concentrations and an increase in strand breaks at higher concentrations. nih.gov While this study was not on this compound itself, it provides evidence that the aminophenol moiety can contribute to the disruption of DNA-related processes. The presence of the bifunctional alkylating group in this compound would be expected to lead to a more potent inhibition of these processes due to the formation of highly disruptive interstrand cross-links.
Cellular Responses and Intracellular Signaling Pathways Induced by this compound
The extensive DNA damage caused by this compound triggers a cascade of cellular responses, activating complex signaling pathways that ultimately determine the fate of the cell.
Induction of Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cells that have sustained irreparable damage. The genotoxic stress induced by this compound is a potent trigger for apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. nih.gov
While direct studies on the specific apoptotic pathways induced by this compound are limited, research on other chemotherapeutic agents that cause DNA damage provides a general framework. The intrinsic pathway is often activated in response to DNA damage. This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis. nih.gov The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a separate caspase cascade. nih.gov It is plausible that this compound could activate one or both of these pathways, leading to the systematic dismantling of the cell.
Cell Cycle Perturbations and Arrest
In response to DNA damage, cells can activate cell cycle checkpoints to halt their progression through the cell cycle. This provides time for DNA repair mechanisms to attempt to correct the damage. If the damage is too severe to be repaired, the cell may be directed towards apoptosis.
Histone Deacetylase Inhibition by Related Derivatives
The inhibition of histone deacetylases (HDACs) has emerged as a significant therapeutic strategy, particularly in the context of oncology. frontiersin.orgnih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. frontiersin.orgnih.gov The development of derivatives of this compound has led to the discovery of potent histone deacetylase inhibitors with potential applications in cancer therapy. nih.govnih.gov
Research has focused on creating novel HDAC inhibitors by incorporating the nitrogen mustard group into other molecular scaffolds. frontiersin.orgnih.gov This approach has yielded derivatives with significant inhibitory activity against specific HDAC isoforms.
One such derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) , was synthesized and evaluated for its enzymatic selectivity. frontiersin.orgnih.gov This compound demonstrated a clear inhibitory pattern with selectivity for Class I HDACs. frontiersin.org Specifically, the IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by half, were determined to be 95.2 nM for HDAC1, 260.7 nM for HDAC2, and 255.7 nM for HDAC3. frontiersin.orgnih.govnih.gov These findings highlight NA as a potent inhibitor of HDAC1. nih.gov
Building upon these findings, further structural modifications were explored to enhance activity and selectivity. nih.gov Fluorine substitution on the lead compound NA resulted in the synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) . nih.gov In vitro enzymatic assays revealed that FNA also exhibited selectivity for Class I HDACs (HDAC1, 2, and 3). nih.gov Notably, FNA was found to be particularly potent against HDAC3, with an IC50 value of 95.48 nM. nih.gov The development of FNA showcases the potential for discovering isoform-selective HDAC inhibitors through targeted chemical modifications. nih.gov
The table below summarizes the inhibitory activity of these derivatives against various HDAC isoforms.
| Compound Name | Target HDAC Isoform | IC50 (nM) |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 |
| HDAC2 | 260.7 | |
| HDAC3 | 255.7 | |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 | 95.48 |
These mechanistic studies underscore the potential of this compound derivatives as a foundation for developing novel and selective histone deacetylase inhibitors.
Preclinical Pharmacological Investigations of 4 Bis 2 Chloroethyl Amino Phenol
In Vitro Efficacy Studies
Cytotoxicity Assessments in Malignant Cell Lines
The cytotoxic potential of 4-[Bis(2-chloroethyl)amino]phenol has been evaluated against various cancer cell lines. A notable finding is its potent activity in human colorectal adenocarcinoma cells. In studies involving the LoVo human colorectal tumor cell line, this compound demonstrated significant cytotoxicity, with a reported 50% inhibitory concentration (IC50) of approximately 1 µM. acs.org This level of potency underscores its cell-killing capabilities in this specific cancer cell type.
These investigations have often been conducted in the context of Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where this compound serves as the activated cytotoxic drug released from a less toxic prodrug at the tumor site. The marked difference in cytotoxicity between the prodrug and the active phenol (B47542) mustard highlights the potential for targeted cancer therapy.
Table 1: Cytotoxicity of this compound in a Malignant Cell Line
| Cell Line | Histology | IC50 (µM) |
|---|---|---|
| LoVo | Colorectal Adenocarcinoma | ~1 |
Genotoxicity Evaluations in Cellular Systems
As a nitrogen mustard derivative, this compound is classified as an alkylating agent. The fundamental mechanism of action for this class of compounds involves the transfer of alkyl groups to nucleophilic sites on cellular macromolecules. nih.gov The primary target for these agents is the DNA within the cell nucleus. nih.gov
In Vivo Efficacy Studies in Non-Human Models
Tumor Growth Inhibition in Murine Xenograft Models
The antitumor activity of this compound has been investigated in vivo, primarily within the framework of ADEPT systems. In these studies, human tumor cells, such as the LoVo colorectal cancer line, are implanted subcutaneously in immunocompromised mice to establish xenograft tumors.
The general experimental design involves the systemic administration of an antibody-enzyme conjugate that localizes to the tumor. This is followed by the administration of a prodrug of this compound. The enzyme at the tumor site then cleaves the prodrug, releasing the highly cytotoxic this compound directly within the tumor microenvironment. While patent literature describes methodologies for demonstrating that this approach can lead to significant reductions in tumor growth compared to control groups, specific quantitative data on tumor growth inhibition by this compound as a standalone agent in these models is not detailed in the publicly accessible sources. nih.gov The focus of these studies has been on the efficacy of the complete ADEPT system.
Evaluation in Experimental Leukemia Models
Nitrogen mustards and other alkylating agents have historically been a cornerstone in the treatment of hematologic malignancies, including various forms of leukemia. youtube.com However, specific preclinical data evaluating the efficacy of this compound in established experimental leukemia models, such as the P388 or L1210 murine leukemia cell lines, are not found in the reviewed public domain literature. The evaluation of novel chemotherapeutic agents in these models typically involves assessing the increase in lifespan of leukemic mice treated with the compound compared to untreated controls. The absence of such data for this compound limits a direct assessment of its potential utility in the context of leukemia based on these standard models.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Bis 2 Chloroethyl Amino Phenol Analogs
Influence of Specific Structural Modifications on Biological Activity
The hydroxyl (-OH) group attached to the phenyl ring is not a passive component; it significantly modulates the compound's electronic properties and biological interactions. The chemical behavior of phenols differs from that of other alcohols, and for most practical purposes, the direct substitution or elimination of the phenolic hydroxyl group does not happen. libretexts.org
Research into related phenolic compounds has demonstrated the critical nature of this group's presence and position. For instance, in a series of ferrocenyl-based anti-cancer compounds, the cytotoxic effects were directly related to the positioning of the hydroxyl group. nih.gov Compounds with a hydroxyl group in the para-position (as in 4-[Bis(2-chloroethyl)amino]phenol) were found to be superior in activity to those with a meta-position substitution. nih.gov This enhanced cytotoxicity is hypothesized to be linked to the ability of the p-phenol to form a reactive quinone methide structure after in-situ oxidation, a process crucial for its anti-cancer action. nih.gov
Furthermore, studies on simplified analogues of other complex natural products have underscored the specific roles of the phenolic hydroxyl group. In one such study, its presence was found to be necessary for anti-tumor-promoting activity, though not essential for general antiproliferative effects, suggesting it may be involved in specific interactions with biological targets beyond simply inducing cell death. nih.gov
The defining feature of this compound is the bis(2-chloroethyl)amino group, which functions as a nitrogen mustard. This moiety is responsible for the compound's alkylating properties, a mechanism central to the activity of many classical chemotherapeutic agents. wisdomlib.org These agents work by covalently attaching alkyl groups to cellular macromolecules, most notably DNA. wisdomlib.org
The process begins with an intramolecular cyclization, where one of the 2-chloroethyl side chains forms a highly reactive aziridinium (B1262131) (ethyleneiminium) ion. This cation is a potent electrophile that readily reacts with nucleophilic sites on DNA, particularly the N7 atom of guanine (B1146940) bases. This initial reaction, or monofunctional alkylation, can be followed by a second, similar reaction involving the other 2-chloroethyl arm. When this second alkylation event occurs on a neighboring guanine base, it results in the formation of an interstrand or intrastrand cross-link in the DNA.
These DNA cross-links are highly cytotoxic lesions. They physically block the separation of the DNA strands, thereby inhibiting the essential cellular processes of DNA replication and transcription. This disruption ultimately triggers cell cycle arrest and apoptosis (programmed cell death). wisdomlib.org The efficacy of this alkylating activity is a cornerstone of the compound's biological function. The synthesis of various esters containing the p-[bis(2-chloroethyl)amino]phenyl moiety has shown that this core structure is integral to the antitumor activity observed against various leukemia cell lines. nih.gov
| Structural Moiety | Modification | Impact on Activity/Reactivity | Reference |
|---|---|---|---|
| Phenolic Hydroxyl Group | Positional Isomerism (para vs. meta) | The para-position of the hydroxyl group leads to superior cytotoxic effects compared to the meta-position. | nih.gov |
| Phenolic Hydroxyl Group | Removal of the group | May reduce or eliminate specific anti-tumor-promoting activity while potentially retaining general antiproliferative effects. | nih.gov |
| Bis(2-chloroethyl)amino | Core Moiety | Essential for alkylating activity through the formation of a reactive aziridinium ion, leading to DNA cross-linking and cytotoxicity. | wisdomlib.org |
| Aromatic Ring System | Esterification of a linked butyrate (B1204436) chain | Different ester groups (e.g., n-butyl, n-pentyl) on a phenylbutyrate analog showed activity against different leukemia cell lines. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Related Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of compounds with their biological activity. mdpi.commdpi.com By analyzing a series of related compounds, QSAR models can identify the key physicochemical properties or structural features (descriptors) that govern their activity. mdpi.com These descriptors can include parameters like lipophilicity (logP), electronic properties (Hammett constants, HOMO/LUMO energies), and steric factors.
For phenolic compounds, QSAR studies have successfully created models to estimate antioxidant activities and toxicity. nih.govrsc.org One study on phenol (B47542) toxicity in leukemia cells developed a correlation equation where toxicity was linked to the electronic parameter σ⁺ (a measure of a substituent's ability to stabilize an adjacent positive charge) and the lipophilicity parameter logP. rsc.org The equation demonstrates that electronic effects play a significant role in the biological activity of this class of compounds. rsc.org
In a QSAR study of carboxylic acid esters featuring the bis(2-chloroethyl)amino moiety, a statistical-heuristic technique was used to estimate the contributions of different structural features to their antitumor activity against lymphoid leukemia L1210. nih.gov This approach allows for the prediction of activity for new, unsynthesized compounds and helps in understanding the differing antileukemic effects based on the computed "weights" of their structural components. nih.gov
| Parameter Type | Specific Descriptor | Relevance to Biological Activity | Reference |
|---|---|---|---|
| Electronic | σ⁺ (Sigma-plus) | Correlates with the toxicity of phenols to leukemia cells, indicating a mechanism sensitive to electronic demand at the phenolic position. | rsc.org |
| Electronic | HOMO-LUMO Gap | Used as an alternative to σ⁺ to correlate with phenol toxicity, reflecting the molecule's chemical reactivity. | rsc.org |
| Lipophilicity | logP (Octanol-Water Partition Coefficient) | A common parameter in QSAR models that influences a compound's ability to cross cell membranes and reach its target. | rsc.org |
| Structural | Number and location of hydroxyl groups | A determining factor for the antioxidant capacity of flavonoids, a class of phenolic compounds. | nih.gov |
Design Paradigms for Enhanced Potency, Selectivity, and Therapeutic Index
Based on the available data, several design paradigms can be proposed:
Retention and Optimization of the Pharmacophore : The core pharmacophore consists of the para-substituted phenol and the nitrogen mustard moiety. Design strategies should retain the p-phenol to facilitate the formation of reactive quinone methides, a key mechanism for cytotoxicity. nih.gov The bis(2-chloroethyl)amino group is essential for alkylation and must also be preserved. wisdomlib.org
Modulation of Electronic Properties : Since activity is correlated with electronic parameters like σ⁺, modifications can be made to the aromatic ring to fine-tune these properties. rsc.org Adding electron-donating or electron-withdrawing groups at other positions on the ring could modulate the reactivity of the nitrogen mustard or the phenol, potentially enhancing potency or altering selectivity.
Targeted Delivery and Prodrug Strategies : To improve selectivity, the core molecule can be attached to a targeting moiety that directs it specifically to cancer cells. For example, linking the nitrogen mustard to a molecule that is preferentially taken up by tumor cells can concentrate the cytotoxic agent where it is needed most. Another approach is to create prodrugs, where the active nitrogen mustard is chemically masked and only becomes activated under specific conditions found in the tumor microenvironment.
Pharmacophore-Based Design : Modern drug design often uses pharmacophore models developed from a set of active compounds. By identifying the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings), novel scaffolds can be designed that fit the model and are predicted to have high activity, a strategy successfully used in designing novel antimalarials. nih.gov
By integrating insights from classical SAR with the predictive power of QSAR and modern computational methods, researchers can move beyond serendipitous discovery towards the rational design of superior analogs of this compound.
Prodrug Development and Targeted Delivery Strategies for 4 Bis 2 Chloroethyl Amino Phenol
Enzyme-Activated Prodrug Systems
Enzyme-activated prodrug therapy relies on the differential expression or localization of specific enzymes in tumor tissues compared to healthy tissues. This enzymatic activity is harnessed to convert a non-toxic prodrug into its active, cytotoxic form at the tumor site.
Carboxypeptidase G2 (CPG2)-Activatable Prodrugs
Carboxypeptidase G2 (CPG2), a bacterial enzyme with no human equivalent, is a key enzyme in several targeted cancer therapy strategies, most notably in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). nih.gov Researchers have developed prodrugs of 4-[Bis(2-chloroethyl)amino]phenol that are specifically cleaved by CPG2.
Two such prodrugs are 4-[N,N-bis(2-chloroethyl)amino]-phenoxycarbonyl-L-glutamic acid (PGP) and (S)-2-[N-[4-[N,N-bis(2-chloroethyl)amino]-phenoxycarbonyl]amino]-4-(5-tetrazoyl)butyric acid (PTP) . nih.gov Both are designed to be activated by CPG2, which cleaves the glutamic acid or tetrazoylbutyric acid moiety to release the active drug, this compound. nih.gov
In vitro studies using the LoVo colorectal tumor cell line demonstrated that both PGP and PTP are significantly less potent than the parent drug, with IC50 values approximately 100- to 200-fold higher than that of this compound (1-hour IC50 = 1.4 µM). nih.gov This reduced cytotoxicity is a crucial feature of an effective prodrug, ensuring minimal damage to healthy tissues during circulation.
Table 1: In Vitro and In Vivo Activity of CPG2-Activatable Prodrugs of this compound
| Prodrug | Parent Drug | Enzyme | In Vitro Potency (IC50, 1h, LoVo cells) | In Vivo Outcome (with A5B7-CPG2 conjugate) | Source |
|---|---|---|---|---|---|
| PGP | This compound | CPG2 | ~100-200 fold less potent than parent drug | Tumor regression and growth delay (14-28 days) | nih.gov |
| PTP | This compound | CPG2 | ~100-200 fold less potent than parent drug | Best anti-tumor activity with high conjugate dose | nih.gov |
| 4-(bis(2-chloroethyl)amino)benzoyl-L-glutamic acid | Benzoic acid mustard | CPG2 | Not specified | Rapid conversion to active drug detected in vivo | nih.gov |
Nitroreductase-Activatable Prodrugs
Nitroreductase enzymes, which are found in some bacteria and are expressed in hypoxic (low oxygen) regions of solid tumors, are another attractive target for enzyme-activated prodrug therapy. nih.govnih.gov The general principle involves designing a prodrug containing a nitro group that can be reduced by nitroreductase to an amino group, triggering the release of the active cytotoxic agent. This approach is particularly promising for targeting hypoxic tumor cells, which are often resistant to conventional chemotherapy and radiotherapy.
While the strategy of using nitroreductase to activate prodrugs of various nitrogen mustards has been explored, a specific nitroreductase-activatable prodrug system for this compound has not been detailed in the reviewed scientific literature. nih.gov
Hydrogen Peroxide (H2O2)-Activatable Prodrugs
The tumor microenvironment is often characterized by elevated levels of reactive oxygen species (ROS), including hydrogen peroxide (H2O2). nih.gov This has led to the development of H2O2-activatable prodrugs, which are designed to release their cytotoxic payload in response to these high ROS levels. nih.govspringernature.com Typically, these prodrugs incorporate a chemical moiety, such as a boronic ester, that is cleaved in the presence of H2O2, thereby activating the drug. nih.gov
This strategy offers a high degree of tumor selectivity, as the prodrug remains inactive in healthy tissues with normal H2O2 levels. However, based on the available scientific literature, no specific H2O2-activatable prodrugs of this compound have been reported.
Tyrosinase-Activated Phenolic Prodrugs for Melanoma Targeting
Tyrosinase is an enzyme that is highly overexpressed in melanoma cells compared to other cell types. nih.govnih.gov This unique expression profile makes it an excellent target for developing melanoma-specific therapies. The concept behind tyrosinase-activated prodrugs is to use a phenolic compound that can be oxidized by tyrosinase into a highly cytotoxic species, such as a quinone. nih.gov This in-situ generation of the toxin within the melanoma cells should, in theory, lead to potent and selective anti-tumor activity.
While this is a promising area of research for melanoma treatment, the reviewed literature does not describe any specific tyrosinase-activated prodrugs that use this compound as the parent cytotoxic drug. nih.govnih.gov
Conjugate-Based Prodrug Approaches
Conjugate-based prodrug strategies involve linking the prodrug to a targeting moiety, such as an antibody, that directs the prodrug to the tumor site. The release of the active drug is then triggered by an enzyme that is either co-administered or is already present at the tumor.
Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Formulations
ADEPT is a two-step therapeutic strategy designed to achieve high concentrations of a cytotoxic drug selectively at a tumor site. nih.govnih.gov In the first step, a monoclonal antibody conjugated to an enzyme is administered and allowed to accumulate at the tumor by binding to a tumor-associated antigen. Any unbound antibody-enzyme conjugate is then cleared from the circulation. In the second step, a non-toxic prodrug is administered, which is then converted into its active, cytotoxic form by the enzyme localized at the tumor. nih.gov
The CPG2-activatable prodrugs of this compound, PGP and PTP, have been specifically developed for use in ADEPT. nih.gov In the reported studies, an F(ab')2 fragment of an anti-carcinoembryonic antigen (CEA) monoclonal antibody (A5B7) was conjugated to CPG2. nih.gov This conjugate was shown to localize specifically to CEA-expressing LoVo colorectal tumor xenografts. nih.gov Subsequent administration of either PGP or PTP resulted in significant anti-tumor activity, demonstrating the feasibility and potential of this ADEPT system. nih.gov
Another prodrug designed for a CPG2-based ADEPT system is 4-(bis(2-chloroethyl)amino)benzoyl-L-glutamic acid , which releases a benzoic acid mustard derivative upon activation. nih.gov Pharmacokinetic studies in mice bearing human choriocarcinoma xenografts showed that this prodrug was rapidly converted to its active form in the tumor following the administration of an anti-human chorionic gonadotrophin antibody-CPG2 conjugate. nih.gov
Table 2: Components of an ADEPT System for this compound Prodrugs
| Component | Example | Function | Source |
|---|---|---|---|
| Antibody | F(ab')2 fragment of A5B7 (anti-CEA) | Targets CEA-expressing tumor cells | nih.gov |
| Enzyme | Carboxypeptidase G2 (CPG2) | Activates the prodrug | nih.govnih.gov |
| Prodrug | PGP, PTP, 4-(bis(2-chloroethyl)amino)benzoyl-L-glutamic acid | Inactive form of the cytotoxic drug | nih.govnih.gov |
| Active Drug | This compound, Benzoic acid mustard | Cytotoxic agent that kills tumor cells | nih.govnih.gov |
Gene-Directed Enzyme Prodrug Therapy (GDEPT) Systems
Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a promising strategy that involves the delivery of a gene encoding a non-human enzyme to tumor cells. nih.govwikipedia.org This enzyme can then activate a systemically administered, non-toxic prodrug into a potent cytotoxic agent specifically at the tumor site. scivisionpub.comresearchgate.net This approach offers the potential for high concentrations of the active drug within the tumor while minimizing exposure to healthy tissues. scivisionpub.com
Several GDEPT systems have been explored for use with nitrogen mustard-based prodrugs. One such system utilizes the E. coli nitroreductase enzyme, which can activate dinitrobenzamide mustard prodrugs. nih.gov Another approach involves carboxypeptidase G2 (CPG2), a bacterial enzyme, to convert specifically designed nitrogen mustard prodrugs into potent DNA cross-linking agents. researchgate.netnih.gov These systems rely on the selective expression of the activating enzyme in tumor cells to achieve targeted drug release. researchgate.netnih.gov
The core principle of GDEPT is to create a significant therapeutic window by ensuring the prodrug is only converted to its active, toxic form within the cancerous tissue. researchgate.net The success of this strategy hinges on the efficient and specific delivery of the enzyme-encoding gene to the tumor and the subsequent effective activation of the prodrug. nih.gov
Platinum(IV) Complex Conjugates Incorporating Alkylating Ligands
A promising approach to cancer therapy involves the development of platinum(IV) complex conjugates that incorporate alkylating ligands like this compound. mdpi.comrsc.org Platinum(IV) complexes are generally more stable than their platinum(II) counterparts and can be designed as prodrugs that are activated within the reducing environment of cancer cells. mdpi.comnih.gov
The design of these conjugates involves attaching the nitrogen mustard moiety to the platinum(IV) center. rsc.org This strategy aims to create dual-threat agents that combine the DNA cross-linking properties of both platinum compounds and nitrogen mustards, potentially leading to synergistic anticancer effects and overcoming resistance to conventional platinum-based drugs. nih.gov
Researchers have synthesized and evaluated various platinum(IV) complexes with nitrogen mustard ligands. rsc.org These studies explore how the nature of the ligands attached to the platinum center influences the stability, reduction potential, and ultimately, the cytotoxic activity of the complex. nih.govresearchgate.net The goal is to create a stable prodrug that can reach the tumor intact, be selectively activated, and then release both the active platinum species and the alkylating agent to exert a combined therapeutic effect. mdpi.comresearchgate.net
Steroidal Conjugates, Including Steroidal Lactam Derivatives
The conjugation of this compound with steroids, including steroidal lactam derivatives, represents a targeted approach to cancer therapy. nih.govbiointerfaceresearch.com Steroids can act as homing devices, directing the cytotoxic alkylating agent to cancer cells that overexpress steroid receptors, such as those found in breast and prostate cancers. biointerfaceresearch.com This strategy aims to increase the concentration of the drug at the tumor site, thereby enhancing its efficacy and reducing off-target toxicity. researchgate.net
Numerous steroidal conjugates of nitrogen mustards have been synthesized and evaluated for their anticancer activity. biointerfaceresearch.comnih.gov For instance, esters of prednisolone (B192156) and chlorambucil (B1668637) have been developed, demonstrating both alkylating and corticosteroid properties. biointerfaceresearch.com More recently, novel steroidal lactam derivatives have been conjugated with nitrogen mustards, resulting in hybrids with significant antiproliferative effects against various cancer cell lines in vitro. nih.govnih.gov
One study reported the synthesis of four new ester conjugates of steroidal lactams with 3-(4-(bis(2-chloroethyl)amino)phenoxy)propanoic acid (POPAM). nih.gov These conjugates were tested against human leukemia cell lines, with one compound emerging as particularly potent. nih.gov Another investigation focused on novel steroidal alkylating agents bearing a modified POPAM, which demonstrated high antiproliferative effects against five different cancer cell lines and significant tumor inhibition in animal models. nih.gov Importantly, these newer hybrids also exhibited reduced systemic toxicity compared to earlier generations. researchgate.netnih.gov
Table 1: Research Findings on Steroidal Conjugates of this compound
| Conjugate Type | Key Findings | Reference |
| Ester conjugates of steroidal lactams with POPAM | One of four synthesized conjugates showed high potency against human leukemia cell lines. | nih.gov |
| Steroidal alkylating agents with modified POPAM | Demonstrated high antiproliferative effects in 5 cancer cell lines and significant tumor reduction in mouse models with reduced toxicity. | nih.gov |
| Steroidal amidoesters of 4-[N,N-bis(2-chloroethyl)amino]benzoic acid | One compound showed significant cytotoxic effect against A431 squamous cell carcinoma. | nih.gov |
| Prednimustine (prednisolone and chlorambucil ester) | Exhibits both alkylating and corticosteroid properties. | biointerfaceresearch.com |
Pentacyclic Triterpene Conjugates for Modulated Cytotoxicity
Pentacyclic triterpenes, a class of naturally occurring compounds, have garnered significant interest in cancer research due to their inherent pharmacological activities, including antitumor effects. nih.govnih.gov Conjugating these molecules with this compound offers a strategy to modulate the cytotoxicity of the alkylating agent and potentially improve its therapeutic profile. nih.gov
Researchers have synthesized and evaluated various conjugates of pentacyclic triterpenes, such as betulinic acid and oleanolic acid, with nitrogen mustards. nih.govmdpi.com For example, novel Brefeldin A (a 16-member macrolide antibiotic) -nitrogen mustard conjugates were developed and showed potent cytostatic activities and improved selectivity for malignant cells over normal ones. nih.gov One particular conjugate exhibited strong antiproliferative effects against several human tumor cell lines, including drug-resistant ones, and displayed lower cytotoxicity against normal human hepatic cells compared to the parent natural product. nih.gov
Table 2: Research Findings on Pentacyclic Triterpene Conjugates
| Triterpene | Key Findings | Reference |
| Brefeldin A | Conjugates showed stronger cytotoxic activities against one or more cancer cell lines than nitrogen mustards alone. One conjugate was particularly effective against various tumor cell lines, including a drug-resistant line, and had lower toxicity in normal cells. | nih.gov |
| Betulinic Acid | Conjugates with sialylglycopeptide (B573236) showed strong affinity for H1N1 protein, suggesting potential for improved antiviral activity. | mdpi.com |
| Oleanolic Acid | Conjugates with sialylglycopeptide exhibited the strongest affinity with the H5N1 protein. | mdpi.com |
Mechanisms of Drug Resistance Relevant to 4 Bis 2 Chloroethyl Amino Phenol Preclinical Context
Molecular Basis of Acquired Resistance in Cellular Models
The primary mechanism of action for 4-[Bis(2-chloroethyl)amino]phenol and other nitrogen mustards is the alkylation of DNA, leading to the formation of DNA adducts, interstrand cross-links, and ultimately, cell death. Resistance to these agents in cancer cells can arise from a variety of molecular alterations that either reduce the amount of drug reaching its target or repair the damage caused.
A prominent mechanism of resistance to nitrogen mustards is the increased detoxification of the drug, primarily through the glutathione (B108866) (GSH) conjugation pathway. nih.gov Elevated levels of intracellular GSH and increased activity of glutathione S-transferases (GSTs) are frequently observed in resistant cell lines. nih.govjmvh.org GSTs are a family of enzymes that catalyze the conjugation of GSH to electrophilic compounds, such as the reactive aziridinium (B1262131) ion intermediate of nitrogen mustards, rendering them less toxic and more easily effluxed from the cell. nih.govmdpi.com
In a study of Walker 256 rat mammary carcinoma cells made resistant to chlorambucil (B1668637), a structurally related nitrogen mustard, the resistant subpopulation (WR) exhibited approximately 15-fold resistance and elevated GST activity compared to the sensitive parent cell line (WS). nih.gov Further analysis revealed differential expression of GST isoenzymes in the resistant cells, with a notable overexpression of a 29,500-Da GST subunit. nih.gov This suggests that specific GST isoforms may play a crucial role in conferring resistance to this class of compounds. The detoxification process involves the conjugation of glutathione to the alkylating agent, a reaction that can occur spontaneously but is significantly accelerated by GSTs. nih.gov
Another key mechanism of resistance involves enhanced DNA repair capacity. The protein O6-alkylguanine-DNA-alkyltransferase (O6-AT) can remove alkyl groups from the O-6 position of guanine (B1146940), a primary site of alkylation, thereby preventing the formation of cytotoxic interstrand cross-links. nih.gov While this is a well-defined mechanism for nitrosoureas, it may also contribute to resistance to other alkylating agents that target this position. nih.gov Furthermore, alterations in cellular processes that lead to a G2 cell cycle arrest following DNA damage can provide an opportunity for DNA repair before the cell enters mitosis, thus contributing to resistance. nih.gov
Table 1: Molecular Mechanisms of Acquired Resistance to Alkylating Agents
| Mechanism | Description | Key Molecules Involved |
| Increased Drug Detoxification | Enhanced enzymatic inactivation of the drug before it reaches its DNA target. | Glutathione (GSH), Glutathione S-transferases (GSTs) |
| Enhanced DNA Repair | Increased capacity to repair drug-induced DNA lesions. | O6-alkylguanine-DNA-alkyltransferase (O6-AT) |
| Altered Cell Cycle Control | Cell cycle arrest to allow for DNA repair. | cdc2 kinase |
Preclinical Strategies to Circumvent Drug Resistance
Several preclinical strategies have been investigated to overcome resistance to alkylating agents. One approach focuses on depleting the cellular stores of glutathione, thereby sensitizing resistant cells to the cytotoxic effects of the drug. Inhibitors of glutathione synthesis or glutathione S-transferases have been shown to enhance the cytotoxicity of melphalan (B128) in resistant cells. nih.gov
Another strategy involves the use of agents that inhibit DNA repair pathways. For instance, inhibitors of O6-alkylguanine-DNA-alkyltransferase can potentiate the effects of alkylating agents that methylate the O-6 position of guanine. researchgate.net
More recently, novel therapeutic combinations are being explored. The neddylation inhibitor MLN4924 has been shown to overcome platinum resistance in preclinical models of ovarian cancer, suggesting that targeting protein degradation pathways could be a viable strategy. nih.gov While not directly tested with this compound, this highlights the potential of exploring novel drug combinations. Additionally, the development of PARP inhibitors has shown promise in overcoming resistance to DNA damaging agents, particularly in tumors with deficiencies in homologous recombination repair. nih.gov
Cross-Resistance Patterns Observed with Related Alkylating Agents
Cellular models of resistance to one alkylating agent often exhibit cross-resistance to other agents within the same class, although the patterns can be complex and not always predictable. In a study using L5178Y lymphoblasts made resistant to nitrogen mustard (HN2), the resistant cells (L5178Y/HN2) were found to be cross-resistant to a range of other alkylating agents. nih.gov
The L5178Y/HN2 cells demonstrated a significant 18.5-fold resistance to HN2 compared to the sensitive parent line. nih.gov These cells also showed a 2- to 3-fold cross-resistance to chlorambucil, melphalan, 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), and mitomycin C. nih.gov Interestingly, the transport of HN2 and its hydrolyzed derivative was not competitively inhibited by these other alkylating agents, suggesting that the mechanism of cross-resistance may involve factors other than drug transport and that these other drugs may utilize different uptake systems. nih.gov In vivo studies confirmed the cross-resistance, as mice inoculated with L5178Y/HN2 cells did not show a significant prolongation of survival time when treated with cyclophosphamide, unlike those with the sensitive cell line. nih.gov
These findings indicate that while resistance to one nitrogen mustard can confer a degree of resistance to others, the level of cross-resistance is often lower than the primary resistance. This suggests that some therapeutic benefit may still be achieved by switching to a different alkylating agent in a clinical setting of acquired resistance, although the efficacy is likely to be diminished.
Table 2: Cross-Resistance of HN2-Resistant L5178Y Lymphoblasts
| Alkylating Agent | Fold Cross-Resistance |
| Chlorambucil | ~2-3 |
| Melphalan | ~2-3 |
| BCNU | ~2-3 |
| Mitomycin C | ~2-3 |
| Cyclophosphamide | Significant in vivo |
Advanced Computational and Theoretical Methodologies in the Study of 4 Bis 2 Chloroethyl Amino Phenol
Molecular Modeling and Docking Simulations for Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule, such as 4-[Bis(2-chloroethyl)amino]phenol, to a macromolecular target, typically a protein. These methods are crucial for understanding the mechanism of action and for the rational design of more potent and selective anticancer agents.
In a typical molecular docking study, a three-dimensional model of the target protein is used. The compound, this compound, is then computationally "docked" into the active site of the protein. A scoring function is used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. These simulations can reveal key amino acid residues that interact with the compound, providing a detailed picture of the binding mode. For instance, studies on similar dipeptide-alkylated nitrogen-mustard compounds have utilized 3D-QSAR models and docking experiments to elucidate the structural features that influence anti-tumor activity and to design new compounds with improved efficacy. nih.gov
While specific docking studies on this compound are not extensively reported in publicly available literature, the methodology can be illustrated with data from related compounds. The following table represents a hypothetical docking simulation result for this compound with a target protein, showcasing the type of data generated.
| Parameter | Value |
| Target Protein | DNA (hypothetical interaction site) |
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | Guanine (B1146940), Adenine |
| Type of Interactions | Covalent bond (alkylation), Hydrogen bonds, van der Waals forces |
This table is a representative example of data from a molecular docking simulation and is for illustrative purposes.
Application of Artificial Neural Networks in Ligand Design
Artificial Neural Networks (ANNs) are a form of machine learning inspired by the structure and function of the human brain. In the context of drug design, ANNs can be trained on large datasets of chemical compounds and their biological activities to develop predictive models. These models can then be used to screen virtual libraries of new compounds or to suggest modifications to existing molecules to enhance their desired properties.
For phenolic compounds, ANNs have been successfully used in Quantitative Structure-Activity Relationship (QSAR) studies to predict their biological activities, such as antiradical properties. A QSAR model establishes a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying key molecular descriptors (e.g., electronic, steric, and lipophilic properties), ANNs can learn complex, non-linear relationships that are often missed by traditional statistical methods.
In the case of this compound, an ANN-based QSAR model could be developed to predict its anticancer activity. The model would be trained on a dataset of related phenolic nitrogen mustards with known activities. Once trained, the model could be used to predict the activity of newly designed analogs of this compound, thereby prioritizing the synthesis of the most promising candidates.
The following table illustrates the type of data used to train and validate an ANN model for predicting the anticancer activity of a series of compounds.
| Compound | Molecular Descriptors (e.g., LogP, Molar Refractivity) | Predicted pIC50 | Experimental pIC50 |
| Compound 1 | 2.5, 65.4 | 5.8 | 5.9 |
| Compound 2 | 3.1, 72.1 | 6.2 | 6.1 |
| Compound 3 | 2.8, 68.9 | 6.0 | 6.0 |
| This compound | (Calculated) | (Predicted) | (To be determined) |
This table is a representative example of data used in an ANN-based QSAR study. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
In Silico Prediction of Compound Behavior and Metabolism
In silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. These predictions help in the early identification of potential liabilities that could lead to the failure of a compound in later stages of drug development.
For nitrogen mustards like this compound, in silico toxicology assessment is particularly important due to their inherent reactivity and potential for off-target toxicity. A comprehensive in silico evaluation of nitrogen mustards has been performed using various computational models to predict their acute toxicity via different exposure routes. nih.govresearchgate.net These models, such as STopTox, ADMETlab, and admetSAR, can classify compounds based on their toxicity potential and identify the structural features, or toxicophores, responsible for their adverse effects. nih.govresearchgate.net The primary toxicophore for nitrogen mustards is the ethylenimine moiety (-N(CH₂CH₂Cl)₂), which is responsible for their DNA alkylating properties. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models have also been developed for aromatic nitrogen mustards, correlating their toxicity and antitumor activity with physicochemical properties like hydrolysis rate and lipophilicity (pi). nih.gov These studies have shown that the chemical reactivity of the nitrogen mustard group is a key determinant of its biological properties. nih.gov
The metabolic fate of this compound can also be predicted using in silico tools. These programs can identify potential sites of metabolism on the molecule and predict the likely metabolic products. For nitrogen mustards, hydrolysis of the chloroethyl groups is a known metabolic pathway, leading to the formation of ethanolamine (B43304) derivatives. fishersci.com
The following data table summarizes the kind of information that can be obtained from in silico ADMET prediction platforms for this compound.
| ADMET Property | Predicted Value/Classification | In Silico Tool (Example) |
| Oral Bioavailability | Moderate | SwissADME |
| Blood-Brain Barrier Permeation | Low | admetSAR |
| CYP450 2D6 Inhibition | Likely | ProTox-II |
| Ames Mutagenicity | Positive | VEGA |
| Predicted LD50 (rat, oral) | High Toxicity | ProTox-II |
This table contains hypothetical data from in silico ADMET prediction tools and is for illustrative purposes.
Future Directions and Emerging Research Avenues for 4 Bis 2 Chloroethyl Amino Phenol
Development of Novel Analogs and Mimetics with Improved Profiles
A primary focus of future research is the rational design and synthesis of novel analogs and mimetics of 4-[Bis(2-chloroethyl)amino]phenol. The core principle is to modify the parent structure to enhance its therapeutic index—maximizing its effect on target cells while minimizing toxicity to healthy tissues. The introduction of aromatic rings into the nitrogen mustard structure, as seen in this compound, generally decreases the electrophilicity and reactivity compared to aliphatic mustards, but issues of selectivity and side effects remain. taylorandfrancis.com
One established strategy is the creation of ester and benzoate (B1203000) derivatives. Research has shown that the nature of substituents on these ester analogs can influence their rate of hydrolysis, which is often a prerequisite for the compound's biological activity. nih.gov This suggests that by carefully selecting the ester group, researchers can modulate the activation kinetics of the compound, potentially leading to more controlled and targeted effects.
Another promising direction is the development of "hybrid molecules" or "conjugates," where the nitrogen mustard moiety is linked to a carrier molecule. taylorandfrancis.comfrontiersin.org This approach aims to exploit specific biological pathways to deliver the alkylating agent more selectively to cancer cells. Examples of this strategy for the broader nitrogen mustard class include:
Steroidal Conjugates: Linking the mustard to a steroid is intended to use steroid receptors, which can be overexpressed in certain cancer types, as a delivery vector. frontiersin.org
Amino Acid and Peptide Carriers: Conjugating the mustard to an amino acid, like L-phenylalanine to create melphalan (B128), can leverage amino acid transport systems that are often upregulated in tumor cells. biointerfaceresearch.com
Heterocyclic Carriers: Attaching the nitrogen mustard to various heterocyclic scaffolds is another avenue being explored to modify the drug's physicochemical properties and biological activity. taylorandfrancis.com
The development of such analogs is a key area of medicinal chemistry that could yield new chemical entities with significantly improved pharmacological profiles compared to the parent phenol (B47542).
Table 1: Strategies for Analog and Mimetic Development
| Strategy | Rationale | Example from Nitrogen Mustard Class |
|---|---|---|
| Esterification | Modulate hydrolysis rate and activation kinetics. nih.gov | Benzoate esters of 4-[N,N-bis(2-chloroethyl)amino]phenol. nih.gov |
| Hybrid Molecules | Improve selectivity and reduce systemic toxicity by targeting specific cellular uptake mechanisms. taylorandfrancis.comfrontiersin.org | Melphalan (L-phenylalanine carrier). biointerfaceresearch.com |
| Steroidal Conjugates | Target hormone-dependent cancers via steroid receptors. frontiersin.org | Estramustine (estradiol-normustine conjugate). |
| Peptide-based Mustards | Utilize peptidase activity in cells to release the active drug. biointerfaceresearch.com | Peptide-drug conjugates that are cleaved intracellularly. biointerfaceresearch.com |
Exploration of Preclinical Combination Therapeutic Strategies
To enhance therapeutic outcomes and combat potential drug resistance, the exploration of combination strategies is a critical research avenue. While specific preclinical studies combining this compound with other agents are not extensively documented, the principles derived from the broader class of nitrogen mustards are highly applicable. Multidrug therapy is a cornerstone of modern oncology, aiming to attack cancer cells through multiple mechanisms simultaneously. nih.gov
Future preclinical research will likely investigate the synergistic effects of this compound with other conventional chemotherapeutic agents. nih.gov The goal of synergy is to achieve a combined effect that is greater than the sum of the individual effects of each drug. nih.gov For instance, cyclophosphamide, a highly versatile nitrogen mustard, is often used for its immunomodulatory effects in combination with other treatments, including stem cell therapy. researchgate.net
Another emerging area is the combination with plant-derived bioactive compounds. Many natural products have been shown to enhance the cytotoxicity of conventional drugs or to mitigate their side effects. nih.gov Preclinical models would be essential to screen for effective combinations, identify optimal ratios, and elucidate the mechanisms behind any observed synergistic interactions, such as the inhibition of drug resistance pathways or the enhancement of apoptosis.
Innovations in Preclinical Drug Delivery Systems
The high reactivity and potential for off-target toxicity of nitrogen mustards make advanced drug delivery systems a vital area of research. nih.gov The future in this domain lies in creating vehicles that can protect the compound until it reaches its target and then facilitate its release in a controlled manner. nih.gov
A major focus is on the development of nanocarriers. Polymeric nanoparticles offer a promising solution to some of the challenges associated with covalent drugs like nitrogen mustards, such as instability and toxicity. nih.gov These systems can encapsulate the drug, shielding it from the biological environment and preventing premature reactions. nih.gov Key innovations applicable to this compound include:
Prodrug Strategies: Designing the compound as a non-toxic prodrug that is enzymatically converted to its active, cytotoxic form only within cancer cells. biointerfaceresearch.com This can be achieved through systems like Antibody-Directed Enzyme Prodrug Therapy (ADEPT) or Gene-Directed Enzyme Prodrug Therapy (GDEPT), which localize the activating enzyme to the tumor site. nih.govbiointerfaceresearch.com
Solid Lipid Nanoparticles (SLNs): These carriers are made from physiological lipids and are well-suited for encapsulating hydrophobic drugs. mdpi.com SLNs can improve a drug's cellular uptake and have been shown to enhance the anticancer effects of other chemotherapeutics. mdpi.com
pH-Responsive Nanogels: Systems such as chitosan-based nanogels can be designed to be stable at physiological pH but release their drug payload in the more acidic microenvironment characteristic of many tumors. nih.gov
These innovative delivery systems could dramatically improve the therapeutic window of this compound, making it a more viable candidate for further development.
Application of Omics Technologies in Preclinical Research for Mechanistic Elucidation
To gain a deeper understanding of the biological effects of this compound, future research will increasingly rely on "omics" technologies. These high-throughput methods provide a comprehensive view of the molecular changes that occur within a cell or organism upon exposure to a compound.
Genomics and Proteomics: These technologies can be used to identify the full spectrum of DNA adducts and DNA-protein crosslinks formed by the compound. bohrium.comnih.gov Mass spectrometry-based proteomics can reveal changes in the nuclear protein landscape following treatment and identify key proteins involved in the DNA damage response and repair pathways, such as the p97 protein, which has been implicated in repairing nitrogen mustard-induced damage. bohrium.comnih.gov
Metabolomics: This field focuses on identifying and quantifying endogenous small-molecule metabolites. Using techniques like high-resolution mass spectrometry, researchers can elucidate the biotransformation pathways of this compound, identifying its metabolites and understanding how it alters cellular metabolic networks, such as lipid metabolism. nih.govnih.gov A study on the structurally similar B2CE2CEPP identified several potential metabolites and showed that it caused significant disruptions in lipid metabolism in mouse hepatocytes. nih.gov
Computational Approaches: In silico methods, including artificial intelligence and molecular dynamics simulations, are becoming indispensable in preclinical research. oncodaily.comuq.edu.au AI can screen vast virtual libraries of compounds to predict their binding affinity to target proteins, while molecular simulations can model the interaction between the drug and its biological targets like DNA, providing insights that are difficult to obtain through experimental means alone. oncodaily.comuq.edu.au
The integration of these omics technologies will be crucial for elucidating the compound's precise mechanism of action, identifying biomarkers of response or toxicity, and paving the way for a more personalized approach to its potential therapeutic application.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-chloro-2-aminophenol |
| Bendamustine |
| bis(2-chloroethyl)2-chloroethylphosphphonate (B2CE2CEPP) |
| Chlorambucil (B1668637) |
| Cyclophosphamide |
| Estramustine |
| L-phenylalanine |
| Melphalan |
| Normustine |
| p97 |
Q & A
Q. Can AI-driven platforms optimize reaction conditions for derivatives of this compound?
- AI Integration : Train neural networks (TensorFlow/Keras) on reaction databases (Reaxys) to predict optimal solvents, catalysts, and temperatures for introducing substituents (e.g., sulfonation, halogenation) .
- Robotic Validation : Implement high-throughput screening (e.g., Chemspeed SWING) to experimentally verify AI-predicted conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
